molecular formula C23H23FN4O2 B10882577 (4Z)-2-(4-fluorophenyl)-4-(1-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}ethylidene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one

(4Z)-2-(4-fluorophenyl)-4-(1-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}ethylidene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B10882577
M. Wt: 406.5 g/mol
InChI Key: NYFUYIYWWMNTOI-UHFFFAOYSA-N
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Description

The compound (4Z)-2-(4-fluorophenyl)-4-(1-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}ethylidene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one is a synthetic organic molecule with a complex structure It features a pyrazolone core, substituted with a fluorophenyl group, an indole moiety, and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoroaniline, 5-methoxyindole, and ethyl acetoacetate.

    Step 1 Formation of the Pyrazolone Core: Ethyl acetoacetate undergoes a condensation reaction with hydrazine hydrate to form the pyrazolone core.

    Step 2 Substitution with Fluorophenyl Group: The pyrazolone intermediate is then reacted with 4-fluoroaniline under acidic conditions to introduce the fluorophenyl group.

    Step 3 Introduction of the Indole Moiety: The 5-methoxyindole is coupled with the intermediate through a nucleophilic substitution reaction, facilitated by a base such as sodium hydride.

    Step 4 Final Assembly: The final step involves the condensation of the intermediate with an appropriate aldehyde to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the pyrazolone core, potentially yielding alcohol derivatives.

    Substitution: The fluorophenyl and indole moieties can participate in electrophilic and nucleophilic substitution reactions, respectively.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Bases like sodium hydride or acids like hydrochloric acid, depending on the specific reaction.

Major Products

    Oxidation: Hydroxylated derivatives of the original compound.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted analogs depending on the reagents used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of certain chemical transformations.

    Material Science:

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes, making it useful in biochemical studies.

    Cell Signaling:

Medicine

    Therapeutic Agents: Research into its potential as a drug candidate for treating various diseases, including cancer and neurological disorders.

    Diagnostics: Use in diagnostic assays due to its unique chemical properties.

Industry

    Pharmaceuticals: Potential use in the synthesis of active pharmaceutical ingredients.

    Agriculture: Possible applications as a pesticide or herbicide due to its bioactive properties.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. Its mechanism of action may involve:

    Binding to Enzymes: Inhibiting enzyme activity by occupying the active site.

    Receptor Modulation: Acting as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.

    DNA Intercalation: Potentially intercalating into DNA, affecting gene expression and cellular function.

Comparison with Similar Compounds

Similar Compounds

  • (4Z)-2-(4-chlorophenyl)-4-(1-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}ethylidene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one
  • (4Z)-2-(4-bromophenyl)-4-(1-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}ethylidene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one

Uniqueness

  • Fluorine Substitution : The presence of the fluorine atom in the fluorophenyl group can significantly alter the compound’s electronic properties, making it more lipophilic and potentially enhancing its biological activity.
  • Methoxy Group : The methoxy group on the indole moiety can influence the compound’s ability to cross biological membranes and interact with molecular targets.

(4Z)-2-(4-fluorophenyl)-4-(1-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}ethylidene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one , covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C23H23FN4O2

Molecular Weight

406.5 g/mol

IUPAC Name

2-(4-fluorophenyl)-4-[N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-C-methylcarbonimidoyl]-5-methyl-1H-pyrazol-3-one

InChI

InChI=1S/C23H23FN4O2/c1-14(22-15(2)27-28(23(22)29)18-6-4-17(24)5-7-18)25-11-10-16-13-26-21-9-8-19(30-3)12-20(16)21/h4-9,12-13,26-27H,10-11H2,1-3H3

InChI Key

NYFUYIYWWMNTOI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1)C2=CC=C(C=C2)F)C(=NCCC3=CNC4=C3C=C(C=C4)OC)C

Origin of Product

United States

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